molecular formula C7H14O B8657353 neopentyl vinyl ether CAS No. 61595-03-7

neopentyl vinyl ether

Cat. No.: B8657353
CAS No.: 61595-03-7
M. Wt: 114.19 g/mol
InChI Key: GJNDXPONYMDBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

neopentyl vinyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethenyloxy group attached to a 2,2-dimethylpropane backbone

Preparation Methods

The synthesis of neopentyl vinyl ether can be achieved through several methods:

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

neopentyl vinyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

neopentyl vinyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of neopentyl vinyl ether involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

neopentyl vinyl ether can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties .

Properties

CAS No.

61595-03-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-ethenoxy-2,2-dimethylpropane

InChI

InChI=1S/C7H14O/c1-5-8-6-7(2,3)4/h5H,1,6H2,2-4H3

InChI Key

GJNDXPONYMDBFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC=C

Origin of Product

United States

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